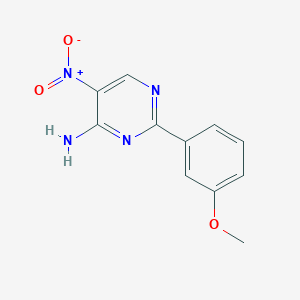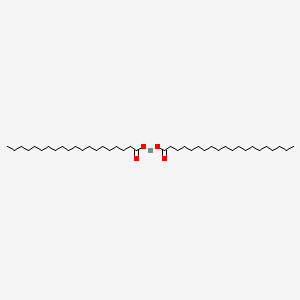
Cobalt(II) icosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) icosanoate: is a coordination compound consisting of cobalt in the +2 oxidation state and icosanoic acid, a long-chain fatty acid. This compound is part of a broader class of metal carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and biomedicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt(II) icosanoate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) acetate, with icosanoic acid. The reaction typically involves dissolving the cobalt salt in a suitable solvent, such as ethanol or methanol, and then adding icosanoic acid. The mixture is heated under reflux conditions to facilitate the formation of the this compound complex. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of larger reaction vessels. The principles remain the same, with cobalt(II) salts reacting with icosanoic acid under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt(II) icosanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) under certain conditions, leading to the formation of cobalt(III) complexes.
Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) complexes using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine under reflux conditions.
Major Products Formed:
Oxidation: Cobalt(III) icosanoate or other cobalt(III) complexes.
Reduction: Cobalt metal or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Cobalt(II) icosanoate is used as a catalyst in various organic reactions, including oxidation and polymerization processes. Its ability to stabilize different oxidation states of cobalt makes it valuable in redox reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Industry: In industrial applications, this compound is used as a drying agent in paints and coatings. It helps accelerate the drying process by promoting the oxidation of unsaturated oils in the paint formulation .
Mecanismo De Acción
The mechanism by which cobalt(II) icosanoate exerts its effects depends on the specific application. In catalytic processes, the cobalt center can undergo redox cycling between different oxidation states, facilitating various chemical transformations. In antimicrobial applications, this compound may disrupt microbial cell membranes or interfere with essential enzymatic processes, leading to cell death .
Comparación Con Compuestos Similares
Cobalt(II) acetate: Another cobalt(II) carboxylate with similar catalytic properties but different solubility and reactivity profiles.
Cobalt(II) stearate: Similar to cobalt(II) icosanoate but with a shorter fatty acid chain, affecting its physical properties and applications.
Cobalt(II) oleate: Contains an unsaturated fatty acid, making it more reactive in certain chemical processes.
Uniqueness: this compound’s long-chain fatty acid ligand provides unique solubility and hydrophobic properties, making it particularly useful in applications requiring non-polar solvents or environments. Its ability to form stable complexes with various ligands also enhances its versatility in different chemical and industrial processes .
Propiedades
Fórmula molecular |
C40H78CoO4 |
|---|---|
Peso molecular |
682.0 g/mol |
Nombre IUPAC |
cobalt(2+);icosanoate |
InChI |
InChI=1S/2C20H40O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
Clave InChI |
AMSZBXRXWQCONR-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
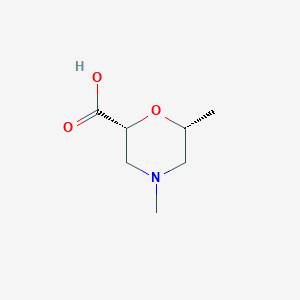
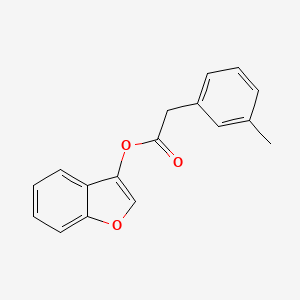
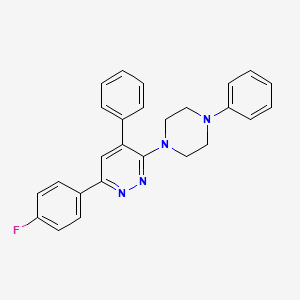
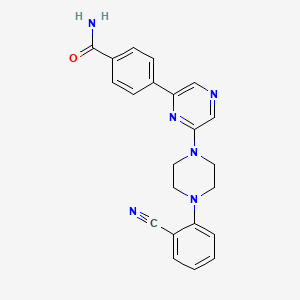
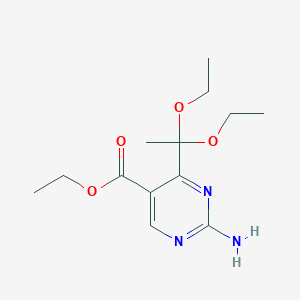
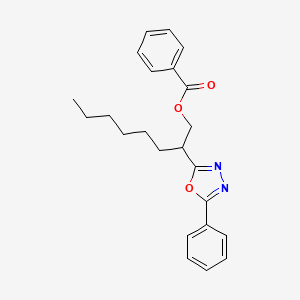
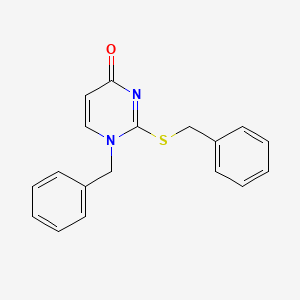

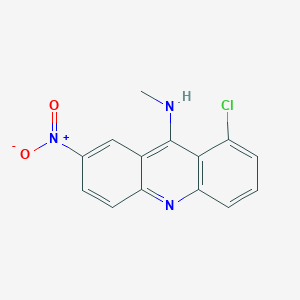
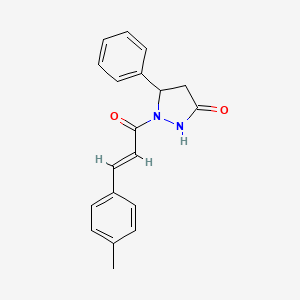
![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
